molecular formula C11H9N3O B1453504 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile CAS No. 1197714-21-8

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile

Cat. No.: B1453504
CAS No.: 1197714-21-8
M. Wt: 199.21 g/mol
InChI Key: VXIVTYLTTCAYQN-UHFFFAOYSA-N
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Description

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile and its derivatives have been researched for their potential as corrosion inhibitors. A study by Ammal et al. (2018) focused on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulphuric acid. The study showed that these inhibitors, through physicochemical and computational methods, can form a protective layer on mild steel surfaces, indicating their potential application in corrosion prevention (Ammal, Prajila, & Joseph, 2018).

Coordination Polymer Synthesis

Research by Agarwal and Bharadwaj (2015) explored the hydrothermal synthesis of a three-dimensional porous coordination polymer using a similar compound. This polymer demonstrated unique topological structures, indicating potential applications in materials science for creating innovative materials with specific properties (Agarwal & Bharadwaj, 2015).

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel compounds using derivatives of this compound. For instance:

  • Poomathi et al. (2015) synthesized spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives, indicating the compound's utility in creating complex molecular structures with potential pharmacological applications (Poomathi et al., 2015).
  • Aijaz, Sañudo, and Bharadwaj (2011) developed new coordination polymers with distinct photoluminescence and magnetic properties, showcasing the compound's relevance in developing materials with specific electronic or optical characteristics (Aijaz, Sañudo, & Bharadwaj, 2011).

Antimicrobial Research

Research by Shruthi et al. (2016) described the synthesis of novel hybrid molecules incorporating a derivative of this compound, showing potent antimicrobial and anti-tubercular activities. This suggests potential applications in antimicrobial drug development (Shruthi et al., 2016).

Photoluminescence Studies

Tang, Wang, and Ng (2018) conducted studies on the luminescent properties of salts derived from a compound similar to this compound. This research might have implications for the development of new materials with specific luminescent properties (Tang, Wang, & Ng, 2018).

Antiferromagnetic Materials

A study by Nagashima, Inoue, and Yoshioka (2004) on a related compound highlighted the role of hydrogen bonds in creating a one-dimensional antiferromagnetic spin system. This research could contribute to the development of materials with specific magnetic properties (Nagashima, Inoue, & Yoshioka, 2004).

Properties

IUPAC Name

3-(4-methyl-2-oxo-1H-imidazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-8-7-13-11(15)14(8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIVTYLTTCAYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile

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